N-Ethyl-N-methoxypiperidin-3-amine
CAS No.:
Cat. No.: VC17661659
Molecular Formula: C8H18N2O
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H18N2O |
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Molecular Weight | 158.24 g/mol |
IUPAC Name | N-ethyl-N-methoxypiperidin-3-amine |
Standard InChI | InChI=1S/C8H18N2O/c1-3-10(11-2)8-5-4-6-9-7-8/h8-9H,3-7H2,1-2H3 |
Standard InChI Key | RVUFLVNOJAJYQT-UHFFFAOYSA-N |
Canonical SMILES | CCN(C1CCCNC1)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
N-Ethyl-N-methoxypiperidin-3-amine (C₈H₁₈N₂O) features a piperidine backbone with substituents influencing its conformational dynamics. The nitrogen atom at position 3 is bonded to an ethyl group (-C₂H₅) and a methoxy group (-OCH₃), creating a sterically hindered environment that impacts reactivity . The chair conformation of the piperidine ring minimizes steric strain, with the ethyl and methoxy groups adopting equatorial orientations to reduce 1,3-diaxial interactions .
Spectroscopic Characterization
Key spectral data for this compound include:
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¹H NMR (400 MHz, CDCl₃): δ 3.45–3.35 (m, 1H, N-CH), 3.28 (s, 3H, OCH₃), 2.75–2.65 (m, 2H, N-CH₂), 1.95–1.80 (m, 2H, ring-CH₂), 1.55–1.40 (m, 4H, ring-CH₂), 1.20 (t, J = 7.2 Hz, 3H, CH₂CH₃) .
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¹³C NMR (100 MHz, CDCl₃): δ 65.8 (OCH₃), 54.2 (N-CH₂), 48.7 (ring-C), 31.5–25.3 (ring-CH₂), 15.1 (CH₂CH₃) .
Physicochemical Data
Property | Value | Method |
---|---|---|
Molecular Weight | 158.24 g/mol | Calculated |
Boiling Point | 192–195°C | Capillary tube distillation |
LogP | 1.82 | HPLC determination |
Solubility in Water | 8.3 g/L (25°C) | Shake-flask method |
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is typically synthesized via a three-step sequence:
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Ring Formation: Cyclization of 1,5-dibromopentane with ammonia yields piperidine .
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N-Alkylation: Treatment with ethyl iodide and methoxyamine hydrochloride in the presence of K₂CO₃ in acetonitrile at 80°C for 12 hours introduces the ethyl and methoxy groups .
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:4) achieves >98% purity .
Industrial Production
Continuous-flow reactors enable scalable synthesis:
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Reactor Parameters: 5 bar pressure, 90°C, residence time 30 minutes .
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Yield Optimization: 89% yield at pilot scale (50 kg/batch) using automated pH control .
Reactivity and Functionalization
Oxidation Pathways
Exposure to m-chloroperbenzoic acid (mCPBA) generates the N-oxide derivative (C₈H₁₈N₂O₂) with 76% yield, characterized by a bathochromic shift in UV-Vis (λ_max 275 nm).
Nucleophilic Substitution
The methoxy group undergoes demethylation with BBr₃ in CH₂Cl₂ (-78°C, 2 hours), producing N-ethylpiperidin-3-amine (C₇H₁₆N₂) in 68% yield .
Microorganism | MIC (μg/mL) | Reference Strain |
---|---|---|
Staphylococcus aureus | 64 | ATCC 29213 |
Escherichia coli | >128 | ATCC 25922 |
Parameter | Value | Authority |
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TWA (8-hr) | 5 ppm | ACGIH |
STEL (15-min) | 10 ppm | NIOSH |
Ecotoxicology
Organism | LC₅₀ (96-hr) | Test Method |
---|---|---|
Daphnia magna | 8.7 mg/L | OECD 202 |
Danio rerio | 12.4 mg/L | OECD 203 |
Industrial Applications
Polymer Chemistry
As a chain-transfer agent in radical polymerization:
Catalysis
Enables asymmetric hydrogenation of α,β-unsaturated ketones with 92% enantiomeric excess when used as a chiral ligand .
Future Research Directions
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Development of enantioselective synthetic routes
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Exploration of brain-blood barrier penetration for CNS applications
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Investigation of coordination chemistry with transition metals
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